

An In-depth Technical Guide to Rauvotetraphylline B: Physicochemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline B is a complex monoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family. This family of plants is a rich source of biologically active alkaloids, many of which have found applications in traditional and modern medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Rauvotetraphylline B**, its isolation, and its preliminary biological evaluation. All data presented is derived from the primary scientific literature that first reported its discovery and characterization.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Rauvotetraphylline B** are summarized in the tables below. This data is essential for its identification, handling, and use in research and development settings.

General and Chemical Properties



Property	Value	Reference
Molecular Formula	C31H37N3O6	[1]
Molecular Weight	547.65 g/mol	[1]
Appearance	Amorphous powder	[1]
Source	Aerial parts of Rauvolfia tetraphylla	[1]
Solubility	Soluble in Methanol (MeOH)	[1]
CAS Number	1422506-50-0	N/A

Spectroscopic and Physical Data

Property	Value	Reference
Specific Rotation	[α] ¹⁵ D +100 (c 0.10, MeOH)	[1]
UV (MeOH) λmax (nm)	211 (sh), 226, 275 (sh), 282, 291 (sh)	[1]
IR (KBr) vmax (cm⁻¹)	3422, 2924, 1630, 1588, 1461, 1384, 1265, 1176, 1076, 1034, 800	[1]
HR-ESI-MS (m/z)	548.2754 [M + H] ⁺ (Calculated for C ₃₁ H ₃₈ N ₃ O ₆ , 548.2760)	[1]

¹H NMR Spectral Data (500 MHz, CDCl₃)



Position	δ (ppm)	J (Hz)
5	3.51 (m)	
6α	2.05 (m)	
6β	2.25 (m)	
9	7.39 (d)	7.7
10	6.94 (t)	7.7
11	7.07 (t)	7.7
12	6.78 (d)	7.7
14α	1.95 (m)	
14β	2.45 (m)	
15	3.25 (m)	
16	4.38 (br s)	
17α	1.45 (m)	
17β	1.65 (m)	
18	1.15 (d)	6.5
19	5.38 (q)	6.5
21	4.87 (br s)	
22	4.60 (d)	10.5
1'	4.90 (d)	7.8
2'	3.55 (m)	
3'	3.65 (m)	
4'	3.45 (m)	
5'	3.80 (m)	
6'α	3.75 (m)	
		



-		=
6'β	3.95 (m)	
4"	8.50 (d)	5.0
5"	7.55 (t)	7.5
6"	8.45 (d)	7.5
7''	7.10 (d)	7.5
2"-Me	2.55 (s)	_
6"-Me	2.50 (s)	

¹³C NMR Spectral Data (125 MHz, CDCl₃)

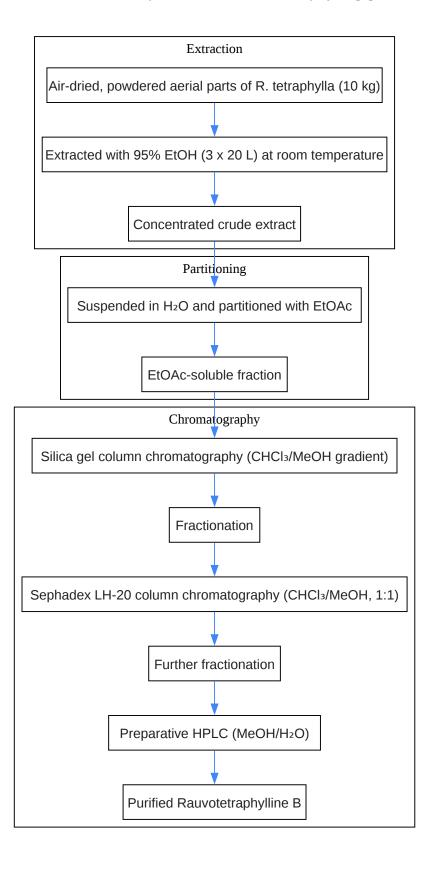


Position	δ (ppm)	Position	δ (ppm)
2	135.5 (C)	1'	99.8 (CH)
3	55.2 (CH)	2'	74.0 (CH)
5	53.5 (CH)	3'	77.0 (CH)
6	35.5 (CH ₂)	4'	70.5 (CH)
7	108.0 (C)	5'	77.5 (CH)
8	127.5 (C)	6'	61.8 (CH ₂)
9	121.5 (CH)	2"	157.0 (C)
10	119.5 (CH)	3"	121.0 (CH)
11	127.0 (CH)	4"	148.5 (CH)
12	110.5 (CH)	5"	136.0 (CH)
13	142.0 (C)	6"	157.5 (C)
14	30.0 (CH ₂)	2"-Me	24.5 (CH₃)
15	40.0 (CH)	6"-Me	20.5 (CH₃)
16	78.0 (CH)		
17	34.0 (CH ₂)		
18	12.5 (CH₃)		
19	120.0 (CH)		
20	138.0 (C)		
21	60.0 (CH)		
22	58.0 (CH)		

Experimental Protocols Isolation of Rauvotetraphylline B



The following is a summary of the experimental protocol used for the isolation of **Rauvotetraphylline B** from the aerial parts of Rauvolfia tetraphylla.[1]





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Caption: Experimental workflow for the isolation of Rauvotetraphylline B.

In Vitro Cytotoxicity Assay

The cytotoxic activity of **Rauvotetraphylline B** was evaluated against a panel of five human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

- · Cell Lines:
 - Human myeloid leukemia (HL-60)
 - Hepatocellular carcinoma (SMMC-7721)
 - Lung cancer (A-549)
 - Breast cancer (MCF-7)
 - Colon cancer (SW-480)
- Methodology:
 - Cells were seeded in 96-well plates.
 - Cells were treated with various concentrations of Rauvotetraphylline B.
 - After a specified incubation period, MTT solution was added to each well.
 - The resulting formazan crystals were dissolved in a suitable solvent.
 - The absorbance was measured using a microplate reader.
- Data Analysis:
 - The half-maximal inhibitory concentration (IC₅₀) values were calculated using the Reed and Muench method.



Biological Activity In Vitro Cytotoxicity

Rauvotetraphylline B was evaluated for its cytotoxic effects against five human cancer cell lines. The results are summarized in the table below.

Cell Line	IC50 (μM)
HL-60 (Human myeloid leukemia)	> 40
SMMC-7721 (Hepatocellular carcinoma)	> 40
A-549 (Lung cancer)	> 40
MCF-7 (Breast cancer)	> 40
SW480 (Colon cancer)	> 40

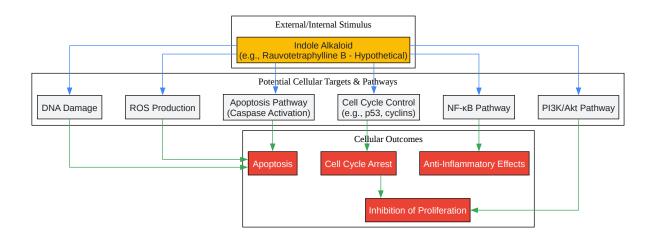
The preliminary in vitro cytotoxicity screening indicated that **Rauvotetraphylline B** did not exhibit significant cytotoxic activity against the tested human cancer cell lines, with IC₅₀ values greater than 40 μM.[1]

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by **Rauvotetraphylline B**. While many indole alkaloids are known to exert their cytotoxic effects through various mechanisms such as apoptosis induction, cell cycle arrest, and modulation of key signaling pathways like NF-kB, PI3K/Akt, and MAPK, the precise mechanism of action for **Rauvotetraphylline B** remains to be elucidated.

The following diagram illustrates a generalized overview of signaling pathways commonly affected by cytotoxic indole alkaloids. It is important to note that this is a hypothetical representation and has not been experimentally validated for **Rauvotetraphylline B**.





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Caption: Generalized signaling pathways potentially affected by indole alkaloids.

Conclusion

Rauvotetraphylline B is a structurally complex indole alkaloid whose physicochemical properties have been well-characterized. The detailed spectroscopic data provides a solid foundation for its identification and further chemical studies. While initial broad-spectrum cytotoxicity screening did not reveal potent anticancer activity, the vast array of biological effects exhibited by other Rauvolfia alkaloids suggests that Rauvotetraphylline B may possess other pharmacological activities that warrant further investigation. Future research should focus on exploring its potential effects on other biological targets and elucidating any underlying mechanisms of action.



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References

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